2-Methylene-3(2H)-furanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
92544-22-4 |
|---|---|
Molecular Formula |
C5H4O2 |
Molecular Weight |
96.08 g/mol |
IUPAC Name |
2-methylidenefuran-3-one |
InChI |
InChI=1S/C5H4O2/c1-4-5(6)2-3-7-4/h2-3H,1H2 |
InChI Key |
HBIXGYDTZXOPJF-UHFFFAOYSA-N |
SMILES |
C=C1C(=O)C=CO1 |
Canonical SMILES |
C=C1C(=O)C=CO1 |
Other CAS No. |
92544-22-4 |
Synonyms |
2-MEFUE 2-methylene-3(2H)-furanone |
Origin of Product |
United States |
Chemical Synthesis and Methodologies for 2 Methylene 3 2h Furanone and Its Functionalized Derivatives
General Synthetic Strategies for 3(2H)-Furanone Scaffolds
The construction of the 3(2H)-furanone scaffold has been a subject of extensive research for over five decades, driven by its prevalence in natural products. researchgate.net Synthetic chemists have developed a variety of approaches, including acid- or base-mediated methods, Lewis acid or base catalysis, organocatalytic routes, and transition-metal-catalyzed reactions. researchgate.netmdpi.comresearchgate.net These strategies often aim to create substituted furanones with high efficiency and control over stereochemistry.
Multicomponent Coupling Reactions for 3(2H)-Furanone Assembly
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like 3(2H)-furanones in a single step, which is both economically and environmentally advantageous. nih.gov A notable example involves a three-component coupling of 1,3-diynes, alkyl glyoxylates, and water, facilitated by cooperative Lewis and Brønsted acid catalysis. nih.govresearchgate.net This process begins with a Lewis acid-catalyzed alkyne-carbonyl metathesis, followed by a Brønsted acid-promoted hydration and oxa-Michael addition to form the furanone ring. nih.govresearchgate.net Another approach utilizes a copper-catalyzed domino reaction between nitriles and propargylic alcohols, triggered by carbon dioxide, where one of the oxygen atoms from CO2 is incorporated into the final 3(2H)-furanone product. researchgate.net
Ring-Opening and Cyclization Methodologies
Ring-opening and subsequent cyclization reactions provide another versatile route to 3(2H)-furanone derivatives. For instance, palladium-catalyzed ring-opening of diazabicyclic olefins using 4-halo-1,3-dicarbonyl compounds leads to the formation of 3(2H)-furanone-appended hydrazino cyclopentenes. mdpi.com The mechanism involves the formation of a π-allylpalladium intermediate that is attacked by the dicarbonyl compound, followed by an intramolecular nucleophilic substitution to furnish the furanone ring. mdpi.com Similarly, cyclopropanols can undergo transition metal-catalyzed ring-opening cyclizations to yield 3(2H)-furanones. researchgate.net
Tandem Reactions in 3(2H)-Furanone Synthesis
Tandem reactions, which involve multiple bond-forming events in a single pot, are highly effective for synthesizing functionalized 3(2H)-furanones. beilstein-journals.org A prominent example is the tandem Michael addition/rearrangement/cyclization of aliphatic alkynones, which can be controlled by the choice of catalyst and solvent to produce 3(2H)-furanones decorated with 2-exo-methylene and 4-ethenyl groups. researchgate.net Another powerful tandem strategy involves an electrophile-induced cyclization/1,2-migration of 2-alkynyl-2-silyloxy carbonyl compounds. acs.org This reaction can be initiated by N-iodosuccinimide (NIS) or catalyzed by AuCl3 in the presence of NIS to yield highly substituted 4-iodo-3-furanones. acs.org
Metal-Catalyzed Synthetic Routes to 2-Methylene-3(2H)-furanone Derivatives
Metal catalysts play a crucial role in the synthesis of 3(2H)-furanones and their derivatives, enabling transformations that are otherwise challenging. researchgate.net Palladium and gold catalysts, in particular, have been extensively used to facilitate various cyclization and coupling reactions. beilstein-journals.orgorganic-chemistry.org
Palladium-Catalyzed Transformations
Palladium catalysis has proven to be a robust tool for the synthesis of substituted 3(2H)-furanones. beilstein-journals.orgnih.gov One effective method is a tandem Mannich addition–palladium-catalyzed ring-closing reaction. beilstein-journals.orgnih.gov This process involves the reaction of 4-chloroacetoacetate esters with imines, where a Mannich addition is followed by a palladium-catalyzed intramolecular cyclization to afford 4-substituted 3(2H)-furanones in good to excellent yields. beilstein-journals.orgnih.gov The proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the Mannich adduct, forming an oxy-π-allylpalladium intermediate which then undergoes ring closure. beilstein-journals.orgnih.govresearchgate.net
| Reactants | Catalyst | Product | Yield | Reference |
| 4-chloroacetoacetate esters, Imines | Pd(PPh3)4 | 4-substituted 3(2H)-furanones | Good to Excellent | beilstein-journals.org, nih.gov |
| 4-chloroacetoacetate, Diazo esters | Pd(PPh3)4 | 4-hydrazino-3(2H)-furanones | Excellent | |
| Diazabicyclic olefins, 4-halo-1,3-dicarbonyl compounds | Palladium catalyst | 3(2H)-furanone-appended hydrazino cyclopentenes | - | mdpi.com |
Gold(I) Chloride Complex Catalysis in Enantioselective Synthesis
Gold catalysts have emerged as powerful tools for the synthesis of 3(2H)-furanones, particularly in enantioselective transformations. organic-chemistry.orgus.es An enantioselective synthesis of 3(2H)-furanones has been achieved through a cycloisomerization-addition cascade using a gold(I) chloride complex activated by hydrogen bonding. us.esacs.orgnih.govbohrium.com The optimal catalytic system consists of a DM-BINAP digold(I) dichloride complex and a sulfonyl squaramide. us.esresearchgate.net This system promotes a 5-endo-dig oxa-cyclization of a substrate, followed by a stereocontrolled addition of a nucleophile like an indole. us.esacs.orgnih.govbohrium.comresearchgate.net A key feature of this method is the "soft" activation of the gold(I) chloride complex via hydrogen bonding, which allows for the recovery of both the catalyst and the activator after the reaction. us.esacs.orgnih.govbohrium.com Gold(I) catalysis has also been utilized in the tandem hydration-oxacyclization of skipped diynones, providing selective access to either 4-pyrones or 3(2H)-furanones by tuning the reaction conditions. researchgate.net
| Catalytic System | Reaction Type | Product | Key Feature | Reference |
| DM-BINAP digold(I) dichloride, Sulfonyl squaramide | Enantioselective cycloisomerization-addition cascade | Chiral 3(2H)-furanones | Hydrogen-bond activation of Au(I)-Cl | us.es, acs.org, researchgate.net, nih.gov, bohrium.com |
| Gold(I) catalyst | Tandem hydration-oxacyclization | 4-pyrones or 3(2H)-furanones | Switchable selectivity from same starting material | researchgate.net |
| AuCl3, N-iodosuccinimide (NIS) | Tandem cyclization/1,2-migration | Highly substituted 4-iodo-3-furanones | Enhanced scope for substituted furanones | acs.org |
Transition Metal-Catalyzed Ring Opening Cyclizations
Transition metal catalysis offers powerful tools for the construction of the this compound scaffold through ring-opening cyclization reactions. These methods often involve the formation of key intermediates that subsequently undergo cyclization to yield the desired furanone ring system.
Palladium-catalyzed reactions have been extensively utilized in the synthesis of 3(2H)-furanone derivatives. One notable approach involves the palladium-catalyzed ring-opening of diazabicyclic olefins with 4-halo-1,3-dicarbonyl compounds. researchgate.netmdpi.com This reaction proceeds through the formation of a π-allylpalladium intermediate, which is then attacked by an active methylene (B1212753) species. Subsequent intramolecular nucleophilic substitution furnishes the 3(2H)-furanone-substituted cyclopentene. researchgate.netmdpi.com The versatility of this method allows for the synthesis of a variety of substituted furanones by varying the diazabicyclic olefin and the 4-halo-1,3-dicarbonyl compound. mdpi.com Another palladium-catalyzed strategy involves a tandem Mannich addition-ring closing reaction of 4-chloroacetoacetate esters with imines, providing access to 4-substituted-3(2H)-furanones in good to excellent yields. nih.gov This process is believed to proceed via the formation of an oxy-π-allylpalladium intermediate. nih.gov Furthermore, a recyclable palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols in an ionic liquid medium has been developed for the synthesis of 2-methylene-2,3-dihydrobenzofuran-3-ols, which are valuable precursors to functionalized benzofurans. mdpi.com
| Catalyst System | Substrates | Product | Key Features |
| (Pd(allyl)Cl)₂ / XPhos | Diazabicyclic olefins, 4-halo-1,3-dicarbonyl compounds | 3(2H)-furanone-appended hydrazino cyclopentenes | Forms a π-allylpalladium intermediate; intramolecular nucleophilic substitution. researchgate.netmdpi.com |
| Pd(0)Lₙ | 4-Chloroacetoacetate esters, imines | 4-Substituted-3(2H)-furanones | Tandem Mannich addition-ring closing; involves an oxy-π-allylpalladium intermediate. nih.gov |
| PdI₂ / KI | 2-(1-Hydroxyprop-2-ynyl)phenols | 2-Methylene-2,3-dihydrobenzofuran-3-ols | Recyclable catalyst system in an ionic liquid medium. mdpi.com |
| Rh₂(OAc)₄ | Diazoketones | 2,5-cis-disubstituted 3(2H)-furanones | Intramolecular C-H insertion adjacent to an ether oxygen. rsc.org |
| AuCl₃ or (PPh₃)AuCl/AgOTf | 2-Oxo-3-butynoic esters, various nucleophiles | Substituted 3(2H)-furanones | Gold-catalyzed cyclization under mild conditions. organic-chemistry.orgnih.gov |
Rhodium catalysts have also proven effective in the synthesis of 3(2H)-furanones. Rhodium(II)-catalyzed intramolecular C-H insertion of diazoketones provides a direct route to 3(2H)-furanones. rsc.org This reaction shows a high degree of regioselectivity, favoring insertion into the C-H bond adjacent to an ether oxygen, and can exhibit stereoselectivity, yielding 2,5-cis-disubstituted products. rsc.org
Gold catalysis has emerged as a powerful method for the synthesis of highly substituted 3(2H)-furanones. Gold(III) and gold(I) catalysts can efficiently promote the cyclization of 2-oxo-3-butynoic esters with a variety of nucleophiles under mild conditions. organic-chemistry.orgnih.govorganic-chemistry.org This approach is notable for its broad substrate scope and functional group tolerance. organic-chemistry.orgnih.gov A domino reaction involving gold(III)- or platinum(II)-catalyzed heterocyclization and a 1,2-migration has also been reported for the synthesis of highly substituted 3(2H)-furanones. uni-wuppertal.de Additionally, a gold(I)-catalyzed cycloisomerization-indole addition cascade allows for the synthesis of 3(2H)-furanone-incorporated unsymmetrical 3,3'-bis(indolyl)methanes. acs.org
Copper-catalyzed α-hydroxycyclopropanol ring-opening cyclizations have also been developed to access furanones, showcasing a divergent synthesis strategy from the same starting material that can also lead to δ-valerolactones via palladium catalysis. nih.gov
Organocatalytic and Metal-Free Approaches
In recent years, organocatalysis has gained significant attention as a sustainable and environmentally friendly alternative to metal-catalyzed transformations. science.eusrsc.org These methods utilize small organic molecules as catalysts, offering advantages such as low toxicity, ready availability, and operational simplicity. science.eus
Several organocatalytic strategies have been developed for the synthesis of 3(2H)-furanone derivatives. nih.gov For instance, an organocatalytic asymmetric domino Michael/O-alkylation reaction of maleimides with γ-halogenated-β-ketoesters, catalyzed by quinine, has been reported to produce chiral succinimide-substituted 3(2H)-furanones in high yields and good enantioselectivities. researchgate.net Another approach involves the organocatalytic reductive coupling of (S)-γ-methyl tetronic acid with aldehydes, followed by further transformations, to synthesize butenolide natural products. mdpi.com
Metal-free approaches for the synthesis of 3(2H)-furanones have also been explored. A simple and efficient protocol for the cycloisomerization of allenic hydroxyketones in water, without the need for any metal catalyst, has been demonstrated. organic-chemistry.org Additionally, a base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts provides a rapid and high-yielding synthesis of 2-unsubstituted 5-aryl-3(2H)-furanones under mild, ambient conditions. organic-chemistry.org
Stereoselective Synthesis of this compound Analogues
The stereoselective synthesis of this compound analogues is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. rsc.org Various asymmetric catalytic methods have been developed to control the stereochemistry during the formation of the furanone ring and the introduction of substituents.
Organocatalysis has proven to be a powerful tool for the enantioselective synthesis of 3(2H)-furanones. nih.gov A notable example is the asymmetric Michael reaction of 3(2H)-furanones with α,β-unsaturated ketones, mediated by a bulky chiral primary amine, which affords highly functionalized furanone derivatives with high diastereo- and enantioselectivity. rsc.org Similarly, organocatalytic asymmetric domino reactions have been employed to construct chiral 3(2H)-furanone derivatives. researchgate.net
Transition metal catalysis has also been successfully applied to the stereoselective synthesis of furanones. A catalytic asymmetric protocol for the enantioselective synthesis of 3(2H)-furanones from enynones has been developed, which can proceed as a domino process for electron-rich substrates. rsc.org Furthermore, the stereoselective photochemical addition of 1,3-dioxolane (B20135) to a chiral 5-alkoxymethyl-2(5H)-furanone has been utilized as a key step in the synthesis of a bis-tetrahydrofuranyl ligand for an HIV protease inhibitor. acs.org
| Method | Catalyst/Reagent | Substrates | Product | Key Features |
| Asymmetric Michael Reaction | Bulky chiral primary amine | 3(2H)-furanones, α,β-unsaturated ketones | Highly functionalized furanones | High diastereo- and enantioselectivity. rsc.org |
| Asymmetric Domino Reaction | Quinine | Maleimides, γ-halogenated-β-ketoesters | Chiral succinimide (B58015) substituted 3(2H)-furanones | Good yields and enantioselectivities. researchgate.net |
| Catalytic Asymmetric Protocol | Not specified | Enynones | Enantiomerically enriched 3(2H)-furanones | Domino process for electron-rich substrates. rsc.org |
| Photochemical Addition | Not specified | 5(S)-Benzyloxymethyl-2(5H)-furanone, 1,3-dioxolane | Stereoselective bis-tetrahydrofuranyl derivative | Key step in the synthesis of an HIV protease inhibitor. acs.org |
Functionalization and Derivatization Strategies of the 2-Methylene Moiety and Furanone Ring
The functionalization and derivatization of the 2-methylene moiety and the furanone ring are crucial for expanding the chemical diversity of these compounds and for structure-activity relationship studies.
The exocyclic methylene group is a key reactive site for various transformations. For instance, in the biosynthesis of the strawberry flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), the final step involves the enzymatic reduction of the exocyclic double bond of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). nih.gov This reduction is catalyzed by an enone oxidoreductase. nih.gov
The furanone ring itself can be functionalized through various reactions. For example, bromination of the furanone ring has been achieved, leading to the synthesis of brominated 2(5H)-furanone derivatives, some of which exhibit interesting biological activities. unipi.it The synthesis of 3-bromo-5-methylene-2(5H)-furanone has been accomplished from 3-bromo-5-methyl-2(5H)-furanone through a two-step process involving bromination and reductive debromination. unipi.it
Furthermore, the side chains attached to the furanone ring can be readily modified. A series of 3(2H)-furanones with different side-chain functionalities have been synthesized from a parent furanone, which was prepared via the hydrogenolysis and subsequent acid hydrolysis of an isoxazole (B147169) derivative. scispace.com These modifications include alkylation and the introduction of a methylene group at the α-position of a side-chain ketone. scispace.com
Mechanistic Investigations of 2 Methylene 3 2h Furanone Reactivity and Transformations
Elucidation of Reaction Pathways in Chemical Synthesis
The synthesis of the 3(2H)-furanone core, particularly with an exocyclic methylene (B1212753) group, involves several strategic pathways. The control over these reactions to achieve desired products (chemoselectivity) and specific substitution patterns (regioselectivity) is paramount and heavily influenced by the chosen catalytic systems and reaction conditions.
The synthesis of 3(2H)-furanone derivatives is achieved through various catalytic methods, where the choice of catalyst and solvent is critical for directing the reaction outcome.
One fundamental approach is the aldol (B89426) condensation-dehydration sequence. This method typically involves the reaction of a starting furanone, such as 2,5-dimethyl-dihydro-3(2H)-furanone, with an aldehyde. The initial aldol addition is conducted under basic conditions, using catalysts like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) at controlled temperatures (e.g., 0–30°C). The subsequent dehydration of the β-hydroxy ketone intermediate to form the exocyclic double bond is often promoted by acid catalysts like potassium bisulfate (KHSO₄) or sulfuric acid (H₂SO₄) under heat.
Transition-metal catalysis offers powerful and selective routes. Palladium-catalyzed reactions, for instance, can facilitate the ring-opening of diazabicyclic olefins with 4-halo-1,3-dicarbonyl compounds to create 3(2H)-furanone-appended cyclopentenes. researchgate.netresearchgate.net The mechanism proceeds through a π-allylpalladium intermediate, and the selectivity is governed by the subsequent nucleophilic attack. researchgate.net Similarly, combining Rh(II) and Pd(0) catalysts enables a cyclization/allylic alkylation cascade to produce highly substituted 3(2H)-furanones with excellent chemo- and regioselectivity. organic-chemistry.org Gold catalysts, such as (p-CF₃C₆H₄)₃PAuCl with a silver salt co-catalyst, are effective for the cycloisomerization of γ-hydroxyalkynones into substituted 3(2H)-furanones under mild conditions. organic-chemistry.org
Table 1: Catalytic Systems in 3(2H)-Furanone Synthesis
| Reaction Type | Catalyst(s) | Solvent(s) | Key Outcome/Selectivity | Reference(s) |
| Aldol Condensation | NaOH / KOH | Methanol / Water | Formation of β-hydroxy ketone intermediate | , |
| Dehydration | KHSO₄ / H₂SO₄ | N/A (Heat) | Formation of exocyclic double bond | |
| Ring-Opening/Cyclization | Pd(0) | N/A | Synthesis of furanone-appended cyclopentenes | researchgate.net, researchgate.net |
| Cyclization Cascade | Rh(II) / Pd(0) | N/A | High chemo- and regioselectivity for substituted furanones | organic-chemistry.org |
| Cycloisomerization | (p-CF₃C₆H₄)₃PAuCl / AgOTf | N/A | Synthesis from γ-hydroxyalkynones | organic-chemistry.org |
Understanding the transient species formed during the synthesis of 2-methylene-3(2H)-furanones is key to deciphering their reaction mechanisms. In the aldol condensation pathway, a β-hydroxy ketone is a well-defined intermediate that forms after the initial base-catalyzed addition and precedes the final acid-catalyzed dehydration step.
In transition-metal-catalyzed reactions, distinct intermediates dictate the reaction course. For example, palladium-catalyzed syntheses are known to proceed via the formation of a π-allylpalladium intermediate . researchgate.net This intermediate is then attacked by a nucleophile, leading to the final product structure. Other complex pathways can involve a stepwise [2+2] cycloaddition between an enolate and an alkyne, which can compete with the desired Michael addition pathway and lead to different regioisomers. researchgate.net
The compound 2-methylene-3(2H)-furanone itself has been identified as a highly reactive intermediate in other chemical contexts. In studies of ribonucleotide reductase inactivation by 2′-chloro-2′-deoxynucleotides, the decomposition pathway proceeds through a 2′-deoxy-3′-keto intermediate, which subsequently eliminates other groups to generate this compound as a reactive Michael acceptor that covalently modifies and inactivates the enzyme. fiu.edu This highlights the inherent reactivity of the exocyclic methylene group conjugated to the ketone.
Role of Specific Catalytic Systems and Solvents in Chemoselectivity and Regioselectivity
Enzymatic Reaction Mechanisms Involving this compound and its Bioprecursors
In biological systems, the formation of important furanone flavor compounds involves specific enzymatic transformations. A key example is the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), the characteristic aroma compound of strawberries, from its immediate bioprecursor, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). nih.govnih.govnih.gov
The final step in the biosynthesis of the key strawberry flavor compound HDMF is the reduction of the exocyclic double bond of HMMF. nih.govebi.ac.uk This reaction is catalyzed by an enzyme that was initially identified as a putative quinone oxidoreductase (FaQR) based on sequence homology and its ability to reduce quinones like 9,10-phenanthrenequinone. nih.govnih.gov However, its primary physiological role was found to be the reduction of HMMF, leading to its reclassification as Fragaria x ananassa enone oxidoreductase (FaEO). mdpi.comresearchgate.net The reaction is dependent on the cofactor NAD(P)H. nih.govnih.gov
The enzyme exhibits high specificity, as it does not effectively reduce the double bonds of straight-chain 2-alkenals or 2-alkenones but efficiently hydrogenates HMMF and its derivatives that are substituted at the methylene group. researchgate.netacs.org This enzymatic step is crucial and is induced during the ripening of the fruit. nih.govoup.com
Table 2: Kinetic Parameters of FaEO with Various Substrates
| Substrate | kcat (s⁻¹) | Reference(s) |
| (2E)-Ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF) | 1.94 | uniprot.org |
| 4-Hydroxy-5-methyl-2-propylidene-3(2H)-furanone (HMPDF) | 2.69 | uniprot.org |
| 2-Butylidene-4-hydroxy-5-methyl-3(2H)-furanone (BDHMF) | 1.43 | uniprot.org |
Detailed mechanistic studies, including deuterium-labeling experiments, have precisely elucidated the stereochemistry of the hydride transfer. nih.govrcsb.org The reduction of HMMF by FaEO involves the specific transfer of the 4R-hydride from the nicotinamide (B372718) ring of the NAD(P)H cofactor to the exocyclic C6 carbon of HMMF. nih.govnih.govmdpi.comrcsb.orgresearchgate.net
The efficiency and specificity of the FaEO-catalyzed reaction are dictated by the three-dimensional structure of its active site. X-ray crystallographic studies of FaEO, resolved at high resolutions (≤1.6 Å), have provided a detailed view of the enzyme's architecture. nih.govnih.govresearchgate.net These studies reveal that FaEO is a monomeric enzyme featuring a Rossmann-fold domain , which is a classic structural motif for binding nucleotides like NAD(P)H. nih.govnih.govrcsb.org
The active site is a well-defined pocket largely shaped by the bound NAD(P)H cofactor. nih.govebi.ac.uk The cofactor is deeply embedded, and its nicotinamide ring is positioned to facilitate the direct hydride transfer to the substrate. nih.govresearchgate.netrcsb.org To overcome the chemical instability of the natural substrate HMMF and the tautomerization of the product HDMF, structural studies also utilized more stable surrogate substrates, such as (2E)-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF). nih.govnih.gov
The crystal structures of FaEO in complex with the cofactor and various substrate analogs confirm how the enzyme orients the HMMF precursor. nih.govresearchgate.net The active site architecture creates steric and electronic constraints that favor the reduction of the exocyclic double bond of furanone-type substrates while excluding other potential substrates like simple alkenals, thus ensuring the high regioselectivity and chemoselectivity observed for the enzyme. acs.org
Hydride Transfer Mechanisms (e.g., 4R-hydride of NAD(P)H)
Biosynthetic Pathway Elucidation from Primary Metabolites to Furanone Precursors
The biosynthesis of furanone precursors, particularly those with a reactive exocyclic methylene group, originates from fundamental primary metabolites. Research has identified several pathways in different organisms, leading to the formation of these structurally important compounds.
In tulips, the biosynthesis of α-methylene-γ-butyrolactone (tulipalin A), the aglycone of tuliposide A, has been investigated through radiolabeling studies. The administration of [14C]pyruvate to tulips resulted in labeled α-methylene-γ-butyrolactone, with a labeling pattern consistent with its formation from a condensation reaction between pyruvate (B1213749) and acetate. nih.gov An alternative pathway has been proposed involving key enzymes such as glutamate (B1630785) decarboxylase, γ-aminobutyrate aminotransferase, and γ-hydroxybutyrate dehydrogenase. osti.gov Tuliposides, the glucosylated precursors of tulipalins, are major secondary metabolites in tulips. For instance, 6-tuliposide A and 6-tuliposide B serve as precursors to tulipalin A and B, respectively, through the action of tuliposide-converting enzymes.
In the context of flavor chemistry, particularly in strawberries, the biosynthesis of the key aroma compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) involves a methylene-furanone precursor. nih.govgoogle.com The pathway originates from the primary metabolite D-fructose-1,6-diphosphate. nih.gov This sugar diphosphate (B83284) is enzymatically converted to 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). nih.govmit.edu HMMF is the direct, highly reactive precursor to HDMF. nih.govmit.edu The final step in this pathway is the reduction of the exocyclic double bond of HMMF, a reaction catalyzed by the enzyme Fragaria x ananassa enone oxidoreductase (FaEO), previously identified as a quinone oxidoreductase (FaQR). nih.govmit.edu This enzyme utilizes NAD(P)H as a cofactor to produce HDMF. wikipedia.org
The following table summarizes the key precursors and the resulting furanone derivatives in these biosynthetic pathways.
| Organism/System | Primary Metabolite(s) | Key Furanone Precursor | Final Product(s) |
| Tulips (Tulipa sp.) | Pyruvate, Acetate, Glutamate | α-methylene-γ-hydroxybutyrate | α-methylene-γ-butyrolactone (Tulipalin A) |
| Strawberry (Fragaria × ananassa) | D-fructose-1,6-diphosphate | 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) |
Mechanisms of Enzyme Inactivation by this compound Derivatives
This compound is a highly reactive Michael acceptor that plays a critical role as a mechanism-based inactivator of certain enzymes. Its generation is often the result of the enzymatic processing of specific substrate analogs, leading to covalent modification and irreversible inhibition of the enzyme.
Interaction with Ribonucleotide Reductase
Ribonucleotide reductases (RNRs) are enzymes essential for the synthesis of deoxyribonucleotides and are key targets for various inhibitors. wikipedia.org Several 2'-substituted-2'-deoxynucleotide analogs act as potent inactivators of RNR by a mechanism that involves the in-situ generation of this compound. nih.govacs.org
The inactivation process is initiated when the RNR enzyme processes a 2'-substituted nucleotide, such as 2'-chloro-2'-deoxynucleotides or 2'-azido-2'-deoxyuridine (B559683) 5'-diphosphate (N3UDP). nih.govnih.gov The enzyme catalyzes the conversion of these analogs into a 3'-keto-2'-deoxynucleotide intermediate. nih.govacs.org This keto-intermediate is unstable and undergoes decomposition, eliminating the sugar base and pyrophosphate, to release the highly electrophilic this compound. nih.govacs.org This reactive species then acts as a potent alkylating agent, covalently modifying nucleophilic residues within the R1 subunit of the RNR, leading to its inactivation. acs.org This mechanism has been observed in RNR from various organisms, including Escherichia coli and Lactobacillus leichmannii. nih.gov
The table below details substrate analogs that lead to the generation of methylene furanones and subsequent RNR inactivation.
| Enzyme Source | Substrate Analog | Generated Reactive Species | Effect on Enzyme |
| E. coli RNR | 2'-chloro-2'-deoxyuridine (B1294582) 5'-phosphate | This compound | Covalent modification of R1 subunit, inactivation nih.gov |
| E. coli RNR | 2'-azido-2'-deoxyuridine 5'-diphosphate | This compound | Covalent modification of R1, inactivation nih.gov |
| L. leichmannii RNR | 2'-chloro-2'-deoxyuridine 5'-triphosphate | This compound | Alkylation of the enzyme, inactivation osti.gov |
| C. nephridii RNR | 2'-C-methyladenosine diphosphate | 2-methylene-3(2H)-4-methylfuranone | Covalent modification, inactivation nih.gov |
Formation of Covalently Modified Enzyme Chromophores
A distinct characteristic of the inactivation of ribonucleotide reductase by this mechanism is the formation of a new, stable chromophore associated with the modified protein. osti.govnih.gov Following the alkylation of the enzyme by this compound, a subsequent slow reaction occurs that results in a covalently bound adduct which exhibits a characteristic UV absorbance maximum. osti.gov
In the case of the Lactobacillus leichmannii ribonucleoside triphosphate reductase inactivated by 2'-chloro-2'-deoxyuridine 5'-triphosphate, the initial rapid inactivation via alkylation is followed by the development of a new chromophore absorbing maximally near 320 nm. osti.govnih.gov Model studies suggest this chromophore arises from the addition of a nucleophilic amino group from an enzyme residue to the 5-position of the enzyme-bound furanone ring. This is followed by ring-opening and tautomerization to form a stable β-aminoenone structure. osti.gov This chromophore formation appears to occur even upon a single alkylation event, indicating a specific site on the enzyme is susceptible to this secondary reaction. osti.gov The development of this 318-320 nm chromophore is a hallmark of enzyme modification by the furanone species generated from various nucleotide analogs, confirming a common inactivation pathway. nih.gov
Computational and Theoretical Studies of 2 Methylene 3 2h Furanone
Density Functional Theory (DFT) Calculations for Structural and Mechanistic Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for analyzing the structural and mechanistic aspects of reactions involving 2-methylene-3(2H)-furanone and related furanones. researchgate.netresearchgate.net It allows for the accurate calculation of molecular geometries, electronic properties, and reaction energetics, providing a foundational understanding of their chemical behavior.
Elucidation of Ground and Excited State Structures
DFT calculations are instrumental in determining the geometries of this compound and its derivatives in both their ground and electronically excited states. nist.gov Understanding these structures is crucial as the molecule's reactivity is intrinsically linked to its three-dimensional conformation and electron distribution. For instance, theoretical studies have explored the structures of various furanone isomers, revealing the subtle energetic differences that dictate their relative stabilities. researchgate.net Computational models have also been used to study the photochemical transformations of furanones, which involves calculating the structures of excited state species. researchgate.netgrafiati.com
Free Energy Profiles of Reaction Pathways
A significant application of DFT is the mapping of reaction pathways by calculating the free energy profiles of various chemical transformations. researchgate.net This involves identifying transition states and intermediates, and calculating their relative energies to determine the most favorable reaction mechanism. For example, a comprehensive DFT study on the base-catalyzed dimerization of aliphatic alkynones leading to functionalized 3(2H)-furanones has been conducted. researchgate.net This study elucidated the chemo-, regio-, and stereoselectivity of the reaction, revealing the dual role of the sodium tert-butoxide/toluene system in both promoting the initial addition and inhibiting the final cyclization step. researchgate.netresearchgate.net Such detailed energetic landscapes are invaluable for rationalizing experimental outcomes and for designing more efficient synthetic routes. researchgate.net
Ab Initio Molecular Dynamics (AIMD) Simulations
Ab initio molecular dynamics (AIMD) simulations offer a dynamic perspective on the behavior of this compound and its reaction systems. arxiv.orgnih.gov By calculating the forces on each atom "on-the-fly" from electronic structure calculations, AIMD allows for the simulation of molecular motion and reactivity over time, incorporating temperature and solvent effects. rsc.org
AIMD simulations have been employed in conjunction with DFT to study the reaction mechanisms of furanone synthesis. researchgate.netresearchgate.netglobalauthorid.com For instance, in the study of the base-catalyzed dimerization of alkynones, AIMD simulations of substrate/catalyst/solvent complexes provided crucial insights into the dynamic interactions that govern the reaction's selectivity. researchgate.netresearchgate.net These simulations can reveal transient species and complex solvent effects that are not apparent from static DFT calculations alone, offering a more complete picture of the reaction dynamics.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in molecules, allowing for the definition of atoms, chemical bonds, and other topological features. uni-rostock.denih.govphilpapers.org This analysis offers a deeper understanding of the nature of chemical bonding and intermolecular interactions.
In the context of this compound chemistry, QTAIM analysis has been used to characterize the interactions within substrate/catalyst/solvent complexes. researchgate.netresearchgate.netglobalauthorid.com By analyzing the critical points in the electron density, researchers can identify and quantify the strength of various non-covalent interactions that play a crucial role in catalysis and reaction selectivity. This detailed electronic structure information complements the energetic and dynamic insights gained from DFT and AIMD.
Predictive Modeling of Reactivity and Selectivity
Computational methods are increasingly used for the predictive modeling of chemical reactivity and selectivity, guiding experimental efforts. mdpi.comscience.gov For this compound and related Michael acceptors, transition state modeling using DFT has been employed to predict their potential for mutagenicity. acs.org
A study focusing on α,β-unsaturated carbonyls calculated the activation energies for their reaction with a model nucleophile to predict their Ames test outcome. acs.org The results indicated a correlation between lower activation energies and a positive Ames test result, suggesting that the reactivity towards nucleophilic attack on DNA is a key molecular initiating event for mutagenicity. acs.org While 4-hydroxy-5-methyl-3-furanone (B90963) showed a higher activation energy than other mutagens, it was proposed to act via a different mechanism involving the generation of reactive oxygen species. acs.org Such predictive models are valuable for assessing the potential toxicity of new chemical entities early in the development process.
Solvatochromism and Photophysical Property Prediction
The photophysical properties of this compound derivatives, such as their absorption and emission of light, are of interest for applications in areas like fluorescent probes. researchgate.net Computational methods can predict these properties and explain their dependence on the solvent environment, a phenomenon known as solvatochromism.
Theoretical investigations have been conducted on novel fluorophores based on the 3(2H)-furanone skeleton. researchgate.net By combining absorption and emission spectroscopy with quantum chemical calculations, researchers have been able to characterize the photophysical properties of these compounds. researchgate.net These studies have shown that the excited state dipole moments of these furanone-based dyes are larger than their ground state counterparts, explaining their observed solvatochromic behavior. researchgate.net Such predictive capabilities are essential for the rational design of new functional dyes with tailored optical properties. mdpi.com
Role of 2 Methylene 3 2h Furanone in Biosynthetic Pathways and Natural Product Chemistry
Precursor in the Biosynthesis of Key Furanone-Containing Natural Products
The compound 2-Methylene-3(2H)-furanone and its derivatives are significant precursors in the formation of important natural products, particularly those contributing to the characteristic aroma of many fruits.
Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF/Furaneol)
A key flavor compound in strawberries, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol, is biosynthesized from a derivative of this compound. nih.govnih.govnih.gov The immediate precursor to HDMF is 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). nih.govnih.govmdpi.comoup.com The transformation of HMMF to HDMF involves the reduction of the exocyclic double bond, a reaction catalyzed by the enzyme enone oxidoreductase (previously known as quinone oxidoreductase, FaQR). nih.govmdpi.comuniprot.orgnih.gov This enzymatic step is the final stage in the biosynthesis of this crucial strawberry aroma compound. nih.govnih.govnih.gov
The biosynthesis of HDMF has been extensively studied in strawberries. nih.govnih.gov D-fructose-1,6-diphosphate has been identified as the natural progenitor of HDMF in fruits. nih.govnih.govmdpi.com This precursor is converted through a series of enzymatic steps into HMMF, which is then reduced to HDMF. nih.govmdpi.comsemanticscholar.org The expression of the gene encoding the enone oxidoreductase is strongly induced during fruit ripening, which correlates with the accumulation of HDMF. nih.gov
Intermediates in Furanone Biosynthesis (e.g., 1-deoxy-2,3-hexodiulose-6-phosphate)
The biosynthetic pathway leading to furanones like HDMF involves several key intermediates. One such proposed intermediate is 1-deoxy-2,3-hexodiulose-6-phosphate. nih.govnih.gov This dicarbonyl compound is thought to be formed from D-fructose-1,6-diphosphate. nih.govnih.gov While its existence has been anticipated in both plants and microorganisms, its direct identification has been challenging. nih.gov However, studies using trapping agents like o-phenylenediamine (B120857) in cultures of the yeast Zygosaccharomyces rouxii have provided evidence for the formation of 1-deoxy-2,3-hexodiulose-6-phosphate from D-fructose-1,6-diphosphate. nih.govnih.govasm.orgchemicalbook.com The identification of its quinoxaline (B1680401) derivative confirmed its presence as an intermediate in the HDMF formation pathway. nih.govnih.govasm.org Following its formation, this intermediate is believed to undergo reduction to yield the final furanone product. nih.gov
Enzymatic Control of Furanone Metabolism and Derivatization
The metabolism and derivatization of furanones are tightly controlled by specific enzymes, which modify their structure and properties.
Glucosylation and Methylation Pathways
Once formed, HDMF can be further metabolized through glucosylation and methylation pathways. mdpi.comresearchgate.net In plants, HDMF is often stabilized by glucosylation. nih.govmdpi.comresearchgate.net This process involves the attachment of a glucose molecule to the hydroxyl group of HDMF, forming HDMF β-D-glucoside. oup.comnih.gov This glycosylated form is less volatile and more stable than its aglycone. oup.com
Methylation is another important modification, where a methyl group is transferred to HDMF to form 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF). mdpi.comresearchgate.netoup.comnih.gov This reaction is catalyzed by an O-methyltransferase. mdpi.comresearchgate.netoup.comresearchgate.net
UDP-Glucose:HDMF Glucosyltransferase (UGT85K16) and O-Methyltransferase (FaOMT) Activity
Specific enzymes have been identified that carry out the glucosylation and methylation of HDMF. In strawberries (Fragaria × ananassa), the enzyme UDP-glucose:HDMF glucosyltransferase, identified as UGT85K16, is responsible for the glucosylation of HDMF. oup.comnih.govresearchgate.net This enzyme preferentially adds a glucose moiety to the hydroxyl group of HDMF and its structural analogs. oup.comnih.govresearchgate.net The expression of the gene for UGT85K16 correlates with the accumulation of HDMF and its glucoside in ripening strawberries. oup.comnih.govresearchgate.net
The methylation of HDMF to DMMF in strawberries is catalyzed by the enzyme Fragaria × ananassa O-methyltransferase (FaOMT). mdpi.comresearchgate.netoup.comnih.govnih.gov This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to HDMF. mdpi.comoup.com The activity of FaOMT increases during fruit ripening, leading to the accumulation of DMMF. researchgate.netresearchgate.netnih.gov Interestingly, FaOMT has been shown to have a dual function, as it is also involved in phenylpropanoid metabolism. oup.comnih.gov
Table 1: Key Enzymes in Furanone Metabolism
| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) | Organism |
|---|---|---|---|---|---|
| Enone oxidoreductase | FaQR / FaEO | Reduction of exocyclic double bond | 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Fragaria × ananassa (Strawberry) nih.govuniprot.org |
| UDP-glucose:HDMF glucosyltransferase | UGT85K16 | Glucosylation | HDMF, UDP-glucose | HDMF β-D-glucoside | Fragaria × ananassa (Strawberry) oup.comnih.govresearchgate.net |
| O-methyltransferase | FaOMT | Methylation | HDMF, S-adenosyl-L-methionine | 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) | Fragaria × ananassa (Strawberry) researchgate.netoup.comnih.gov |
Isolation and Identification of Novel Furanone Derivatives from Natural Sources
Research continues to uncover new furanone derivatives from various natural sources. For instance, three previously undescribed furanone derivatives, named siamfuranones A-C, were isolated from the flowers of Uvaria siamensis. researchgate.nettandfonline.com In another study, co-culturing the marine-derived fungi Aspergillus sclerotiorum and Penicillium citrinum led to the isolation of two new furanone derivatives, sclerotiorumins A and B. nih.gov Furthermore, a study on the leaves of Clausena excavata resulted in the isolation of ten new furanone-coumarins, named clauslactones A-J. From the soft coral Sinularia nanolobata, two new furanone derivatives were isolated for the first time from a natural source. nih.gov These discoveries highlight the structural diversity of furanone-containing natural products and their widespread occurrence in nature.
Advanced Research Applications of 2 Methylene 3 2h Furanone As a Chemical Scaffold
Design and Synthesis of Fluorescent Organic Dyes
The 3(2H)-furanone structure is a promising framework for creating new fluorescent organic dyes. researchgate.netrsc.org Researchers have successfully synthesized and characterized novel fluorophores based on the 3-furanone skeleton, demonstrating their potential for bio-analytical purposes. researchgate.netrsc.org These synthetic dyes often exhibit solvatochromic properties, meaning their absorption and emission spectra are sensitive to the polarity of the solvent. researchgate.netrsc.org This characteristic is advantageous for developing sensors and probes that can report on their local environment.
The relationship between the chemical structure of furanone-based dyes and their fluorescent properties is a key area of investigation. Modifications to the furanone core and its substituents can significantly alter the photophysical characteristics of the resulting fluorophore.
Key structure-property relationships observed in furanone-based fluorophores include:
Influence of Substituents: The introduction of different functional groups to the furanone ring system can modulate the solvatochromic and fluorescence responses of the dyes. researchgate.net For instance, the presence of electron-donating or electron-withdrawing groups can shift the emission wavelengths. researchgate.net
Solvent Effects: The polarity of the solvent plays a crucial role in the photophysical behavior of these dyes. researchgate.netrsc.org Generally, an increase in solvent polarity leads to a red-shift in the emission wavelength. researchgate.net This is attributed to the larger dipole moments of the excited state compared to the ground state. researchgate.netrsc.org
Conjugation and Rigidity: The extent of the π-conjugated system in the dye molecule influences its fluorescence intensity. mdpi.com Increasing conjugation often leads to higher fluorescence intensity. mdpi.com Furthermore, restricting the rotation of bonds within the core structure can enhance fluorescence emission, particularly in viscous environments. nih.gov
Table 1: Photophysical Properties of Synthesized Furanone-Based Dyes
| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield |
| FNPF¹ | Varies with solvent | Varies with solvent | Solvent dependent | Not specified |
| CBPF¹ | Varies with solvent | Varies with solvent | Solvent dependent | Not specified |
¹Data derived from studies on (2Z)-2-(5-fluoro-2-nitro benzylidene)-5-phenyl-3(2H)-furanone (FNPF) and (2Z)-2-(4-carboxy benzylidene)-5-phenyl-3-(2H)-furanone (CBPF). researchgate.net The exact values are solvent-dependent, showcasing their solvatochromic nature.
Utilization as a Building Block in Complex Organic Synthesis
The 2-Methylene-3(2H)-furanone moiety is a versatile building block in organic synthesis due to its reactive functional groups. The furanone ring can participate in various chemical transformations, including oxidation, reduction, and substitution reactions, making it a valuable intermediate for constructing more complex molecules.
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The 2-methylene group in this compound can act as a dipolarophile in 1,3-dipolar cycloadditions, a type of concerted reaction that forms a five-membered ring. wikipedia.org These reactions are valuable for synthesizing a variety of heterocyclic compounds. researchgate.netbeilstein-journals.org
Specifically, the [3+2] 1,3-dipolar cycloaddition of nitrile oxides to the exocyclic double bond of methylene (B1212753) lactones has been studied. researchgate.netresearchgate.net The stereoselectivity of these reactions, leading to either exo or endo products, can be influenced by the substituents on the 1,3-dipole. researchgate.net This provides a method for controlling the three-dimensional structure of the resulting products. The reaction of nitrones with methylenecyclopropanes, a related system, also proceeds via a [3+2] cycloaddition to yield isoxazolidines. nih.gov
Table 2: Examples of Cycloaddition Reactions Involving Furanone-Related Structures
| Dipole | Dipolarophile | Reaction Type | Product Class |
| Nitrile Oxide | 3-Methylene-dihydro-2(3H)-furanone | [3+2] 1,3-Dipolar Cycloaddition | Spiro-isoxazolines |
| Nitrone | Methylenecyclopropane | [3+2] 1,3-Dipolar Cycloaddition | Isoxazolidines |
| Sydnone | Alkene/Alkyne | [3+2] 1,3-Dipolar Cycloaddition | Pyrazolines/Pyrazoles |
Investigation of Furanones in Environmental Chemistry
Furanones have been identified as components of atmospheric aerosols, which have significant impacts on air quality and climate. copernicus.orgcopernicus.org Their presence in the atmosphere is linked to both primary emissions and secondary formation through chemical reactions.
Furanones, including various methylated and substituted derivatives, have been detected in urban aerosol samples. copernicus.orgcopernicus.org Their formation can be attributed to the gas-phase oxidation of aromatic hydrocarbons, which are common urban pollutants. copernicus.org For instance, the photo-oxidation of 1,3,5-trimethylbenzene is a known pathway that can lead to the formation of furanone derivatives in secondary organic aerosol (SOA). researchgate.net
The mechanisms for the formation of these compounds in the atmosphere are complex and involve a series of oxidative steps. The initial reaction often involves the attack of a hydroxyl radical (OH·) on an aromatic precursor. researchgate.net The resulting intermediates can then undergo further reactions, including ring-opening and cyclization, to form furanones and other oxygenated volatile organic compounds (o-VOCs). copernicus.orgresearchgate.net The presence of these furanones in the aerosol phase suggests that even relatively volatile species generated early in the oxidation process can partition from the gas phase to the particle phase. copernicus.org
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of 2-methylene-3(2H)-furanone and its derivatives is hampered by the compound's inherent instability and propensity for dimerization and polymerization. wikipedia.orgnih.gov While several synthetic methods exist, they often suffer from limitations such as harsh reaction conditions, low yields, or the use of expensive catalysts. wikipedia.orgredalyc.org Future research will undoubtedly focus on developing more efficient, selective, and sustainable synthetic strategies.
A key area for development is the exploration of novel catalytic systems. This includes the design of transition-metal catalysts that can facilitate cycloisomerization or related cyclization reactions under milder conditions. organic-chemistry.org For instance, gold- and rhodium-based catalysts have shown promise in the synthesis of substituted furanones and could be adapted for the specific challenge of installing the exocyclic methylene (B1212753) group. organic-chemistry.org Furthermore, the development of organocatalytic methods presents an attractive, metal-free alternative that could offer unique selectivity profiles.
Another promising avenue is the use of flow chemistry. Continuous flow reactors could provide better control over reaction parameters, such as temperature and reaction time, minimizing the decomposition of the sensitive product and enabling safer handling of this reactive intermediate. This approach could also facilitate the in-situ generation and immediate use of this compound in tandem reactions, preventing its isolation and subsequent degradation.
The table below summarizes some existing synthetic approaches, highlighting the need for future innovation.
| Starting Material | General Approach | Key Limitations | Potential Future Direction |
| Levulinic acid | Multi-step conversion | Tedious extractions, potential for difficult replication. wikipedia.orgredalyc.org | Development of a one-pot or streamlined catalytic process. |
| (Z)-3-Iodoacrylic acid | Palladium/Copper co-catalyzed coupling | Use of expensive transition metals. redalyc.org | Exploration of earth-abundant metal catalysts or organocatalysis. |
| Acetylacrylic acid | Reaction with acetic anhydride | Precursor availability and stability. redalyc.org | Greener synthesis of the starting material. |
| Allenic hydroxyketones | Cycloisomerization | Often requires metal catalysts. organic-chemistry.org | Catalyst-free methods, possibly in environmentally benign solvents like water. organic-chemistry.org |
Further Elucidation of Complex Biosynthetic Pathways
In nature, this compound (protoanemonin) is famously produced in plants of the buttercup family (Ranunculaceae) through the enzymatic hydrolysis of its glycoside precursor, ranunculin (B1213226). nih.gov This conversion is triggered by tissue damage, releasing a β-glucosidase that cleaves the glucose moiety. nih.gov While this initial step is well-established, the preceding biosynthetic steps leading to ranunculin itself are less understood.
Early tracer studies suggested that α-ketoglutarate is a genuine precursor to the protoanemonin (B48344) lactone ring. oup.com Other research points to a pathway involving levulinic acid. researchgate.net Future research must focus on resolving these proposed pathways. This will involve a combination of advanced isotopic labeling studies, genomics, and transcriptomics to identify and characterize all the enzymes involved in the cascade. Identifying the specific genes and enzymes responsible for converting primary metabolites into ranunculin will be a major breakthrough.
Furthermore, some bacteria are known to produce protoanemonin during the biodegradation of certain pollutants. redalyc.org The enzymatic logic in these microbial pathways could be entirely different from the plant pathway. Elucidating these bacterial routes could provide novel enzymes and biocatalytic strategies for furanone synthesis.
Advanced Structural Biology Studies of Furanone-Modifying Enzymes
A deep understanding of the enzymes that synthesize and modify furanones is crucial for their biotechnological application. A prime example is the enone oxidoreductase from strawberries (Fragaria x ananassa), known as FaEO, which catalyzes the final step in the biosynthesis of the key strawberry flavor compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). researchgate.netmdpi.comuniprot.org This enzyme reduces the exocyclic double bond of a methylene-furanone precursor. researchgate.net
Future research should prioritize obtaining high-resolution crystal structures of furanone-related enzymes, including the plant β-glucosidases that hydrolyze ranunculin and any newly discovered enzymes from the full biosynthetic pathway. Structural studies of these enzymes, complexed with their substrates, inhibitors, or transition-state analogs, will provide invaluable snapshots of the catalytic mechanism. For example, detailed structural characterization of an enzyme that modifies a furanone could reveal how it controls reactivity and prevents unwanted side reactions. psu.edu
Recently, an FAD-dependent monooxygenase was discovered that performs a "skeletal editing" of α-pyrones into furanones, showcasing nature's innovative chemical strategies. figshare.comacs.org Advanced structural and mechanistic studies of such novel enzymes could inspire the engineering of new biocatalysts for producing a wide array of functionalized furanones.
Exploration of New Reactivity Modes and Chemical Transformations
The chemistry of this compound is dominated by its α,β-unsaturated lactone system, which makes it highly susceptible to Michael-type additions with nucleophiles like thiols and amines. redalyc.org While this reactivity is well-documented, its full chemical potential remains untapped.
Future research should explore novel reactivity modes beyond simple conjugate additions. This could include:
Cycloaddition Reactions: Investigating its potential as a dienophile in Diels-Alder reactions or in [2+2] cycloadditions to create complex polycyclic structures.
Radical Reactions: Exploring its behavior in radical-mediated processes to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net
Catalytic Asymmetric Transformations: Developing enantioselective reactions that utilize the prochiral nature of the exocyclic double bond to synthesize chiral molecules.
Tandem Reactions: Designing cascade reactions where the initial Michael addition triggers a subsequent intramolecular cyclization or rearrangement, rapidly building molecular complexity from a simple starting material. researchgate.net
The table below outlines known and potential reaction types.
| Reaction Type | Description | Current Status | Future Exploration |
| Michael Addition | Conjugate addition of nucleophiles (e.g., thiols, amines). | Well-established. | Asymmetric variants; use in bio-conjugation. |
| Dimerization | Spontaneous [4+2] cycloaddition to form anemonin (B149956). wikipedia.orgnih.gov | Known side-reaction. | Controlled dimerization to synthesize anemonin derivatives. |
| Cycloadditions | [4+2], [2+2], or 1,3-dipolar cycloadditions. | Largely unexplored. | Synthesis of novel heterocyclic and carbocyclic scaffolds. |
| Radical Chemistry | Addition of radicals to the exocyclic double bond. researchgate.net | Some evidence exists. | Development of controlled radical polymerization or functionalization. |
Integration of Computational Methods for Rational Design and Discovery
Computational chemistry offers powerful tools to accelerate research on this compound. Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the molecule's electronic structure, stability, and reactivity, complementing experimental findings.
Future computational work should focus on several key areas. Firstly, modeling the thermal decomposition and isomerization pathways can help predict the stability of new derivatives and optimize reaction conditions to minimize side products. researchgate.net Secondly, computational studies can be instrumental in elucidating reaction mechanisms, as demonstrated in the theoretical analysis of tandem reactions forming other functionalized furanones. researchgate.net This includes modeling transition states to understand the chemo- and regioselectivity of catalytic processes.
Moreover, molecular docking and molecular dynamics (MD) simulations can be used to study the interactions between furanone derivatives and enzyme active sites. researchgate.net This in silico approach can guide the rational design of new enzyme inhibitors or inform protein engineering efforts to create biocatalysts with altered substrate specificity or enhanced activity. For example, modeling can help predict how modifications to the furanone scaffold will affect binding to a target enzyme, allowing for the pre-screening of candidate molecules before their synthesis.
Q & A
Q. What experimental methods are used to synthesize 2-methylene-3(2H)-furanone and its derivatives in academic settings?
The synthesis of this compound derivatives often involves Maillard reaction pathways or enzymatic reduction. For example, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), a precursor to the strawberry flavor compound HDMF, can be generated via the Maillard reaction using pentose sugars (e.g., xylose) and amino acids under controlled pH and temperature conditions . Recombinant enzymes like Fragaria × ananassa enone oxidoreductase (FaEO) have also been heterologously expressed in E. coli to catalyze the reduction of HMMF to HDMF, providing a biocatalytic route .
Q. How can the solubility and stability of this compound be optimized for experimental use?
Solubility studies for structurally similar furanones (e.g., 4-hydroxy-2,5-dimethyl-3(2H)-furanone) in solvents like water, ethanol, and acetonitrile have been conducted using gravimetric or spectroscopic methods under varying temperatures. Stability is enhanced by storing compounds in inert atmospheres (e.g., nitrogen) at 2–8°C to prevent oxidation or tautomerization . For reactive intermediates like HMMF, rapid analysis via HPLC-ESI-MS minimizes decomposition .
Q. What analytical techniques are recommended for detecting and quantifying this compound in complex matrices?
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity in tracking labile intermediates like HMMF . Gas chromatography/mass spectrometry (GC-MS) with polar capillary columns (e.g., DB-WAX) resolves enantiomers of related furanones, such as 2,5-dimethyl-4-hydroxy-3(2H)-furanone, while deuterium labeling aids in fragmentation pathway analysis .
Advanced Research Questions
Q. How do isotopic labeling studies (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) clarify the enzymatic mechanism of this compound reduction?
Deuterium labeling of NAD(P)H cofactors has revealed that FaEO transfers the 4R-hydride to the exocyclic C6 carbon of HMMF, forming an achiral enolate intermediate that is protonated to yield HDMF. X-ray crystallography of FaEO-substrate complexes (≤1.6 Å resolution) confirmed this stereospecificity and identified the Rossmann-fold active site as critical for catalysis . Similar approaches with -labeled 2'-chloro-2'-deoxynucleotides demonstrated the generation of this compound as a reactive intermediate in ribonucleotide reductase inactivation .
Q. What role does this compound play in enzyme inactivation or DNA damage studies?
In E. coli ribonucleotide reductase, this compound forms during the decomposition of 2'-chloro-2'-deoxynucleotides, leading to covalent modification of the B1 subunit and enzyme inactivation. LC-MS quantification of thiol adducts (e.g., with ethanethiol) and infrared spectroscopy (1710–1762 cm) confirmed its transient generation . This intermediate’s reactivity with nucleophilic residues (e.g., cysteine) underscores its potential as a mechanism-based inhibitor.
Q. How can computational modeling enhance the design of furanone-based inhibitors or flavor compounds?
Molecular dynamics simulations of enzyme-ligand complexes (e.g., FaEO-HMMF) combined with quantum mechanical calculations predict regioselectivity in hydride transfer. For example, docking studies with α,β-unsaturated furanone analogs into the Rossmann-fold active site of FaEO identified steric and electronic constraints that favor exocyclic double bond reduction over straight-chain alkenals .
Q. What strategies mitigate the tautomerization and instability of this compound derivatives during experiments?
Proton nuclear magnetic resonance (-NMR) in deuterated solvents (e.g., DO) monitors tautomeric equilibria, while low-temperature (-80°C) storage in anhydrous solvents (e.g., THF) preserves reactive intermediates like HMMF. For synthetic routes, tandem Michael addition-elimination reactions yield stable 4-amino-2(5H)-furanones with reduced side-product formation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
